

Technical Guide: Spectroscopic Data for 6-bromo-3H-isobenzofuran-1-one

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Compound of Interest

Compound Name: 6-bromo-3H-isobenzofuran-1-one

Cat. No.: B103412

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for ^1H NMR and ^{13}C NMR data for the compound **6-bromo-3H-isobenzofuran-1-one** (CAS Number: 19477-73-7). Following a comprehensive search of scientific literature and chemical databases, it has been determined that the specific experimental ^1H and ^{13}C NMR spectral data for this compound are not readily available in the public domain.

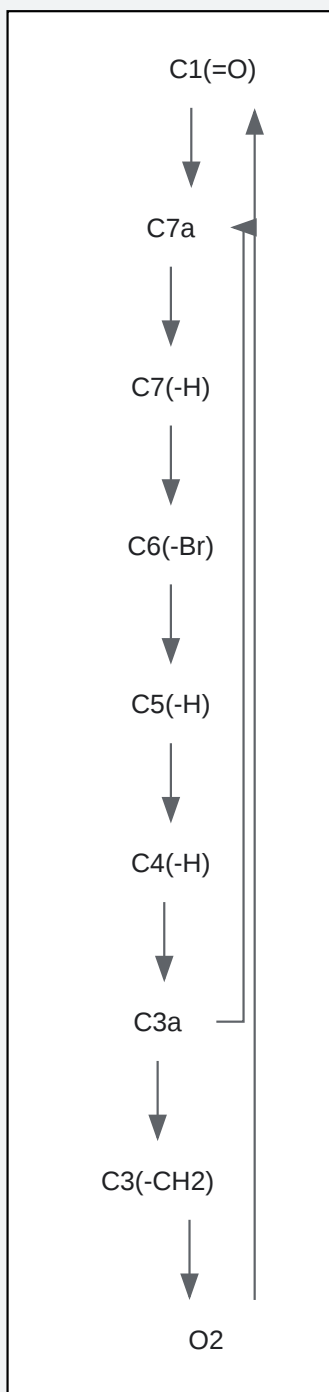
While many commercial suppliers list **6-bromo-3H-isobenzofuran-1-one**, they do not provide public access to its detailed NMR characterization data. Scholarly articles and patents found describe the synthesis of related isobenzofuran-1-one derivatives or mention 6-bromophthalide as a component in a mixture without reporting its isolated spectral data.

In lieu of the specific data, this guide provides a detailed, generalized experimental protocol for acquiring ^1H and ^{13}C NMR spectra for an organic compound such as **6-bromo-3H-isobenzofuran-1-one**. Additionally, predicted NMR data based on the chemical structure and data from its isomer, 5-bromophthalide, are presented to offer an estimation of the expected spectral characteristics.

Predicted NMR Data and Structural Assignment

The structure of **6-bromo-3H-isobenzofuran-1-one** is presented below, with protons and carbons labeled for theoretical NMR assignment.

Structure of 6-bromo-3H-isobenzofuran-1-one

[Click to download full resolution via product page](#)Caption: Chemical structure of **6-bromo-3H-isobenzofuran-1-one**.

Based on the structure, the following table outlines the predicted ^1H and ^{13}C NMR signals. The predictions are informed by general principles of NMR spectroscopy and by comparison with the known data for the isomeric 5-bromophthalide.

Table 1: Predicted ^1H NMR Spectroscopic Data for **6-bromo-3H-isobenzofuran-1-one**

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 5.3 - 5.5	Singlet (s)	H-3 (CH_2)
~ 7.6 - 7.9	Multiplet (m)	Aromatic Protons (H-4, H-5, H-7)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **6-bromo-3H-isobenzofuran-1-one**

Predicted Chemical Shift (δ) ppm	Assignment
~ 68 - 70	C-3 (CH_2)
~ 120 - 135	Aromatic CH
~ 125 - 150	Aromatic C (quaternary)
~ 168 - 172	C-1 ($\text{C}=\text{O}$)

Experimental Protocols

A generalized experimental protocol for the acquisition of ^1H and ^{13}C NMR spectra is provided below. This protocol is intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified **6-bromo-3H-isobenzofuran-1-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy Acquisition:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
- Acquisition Parameters:
 - Spectral Width: Approximately 16 ppm.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time: Approximately 2-4 seconds.
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative number of protons.

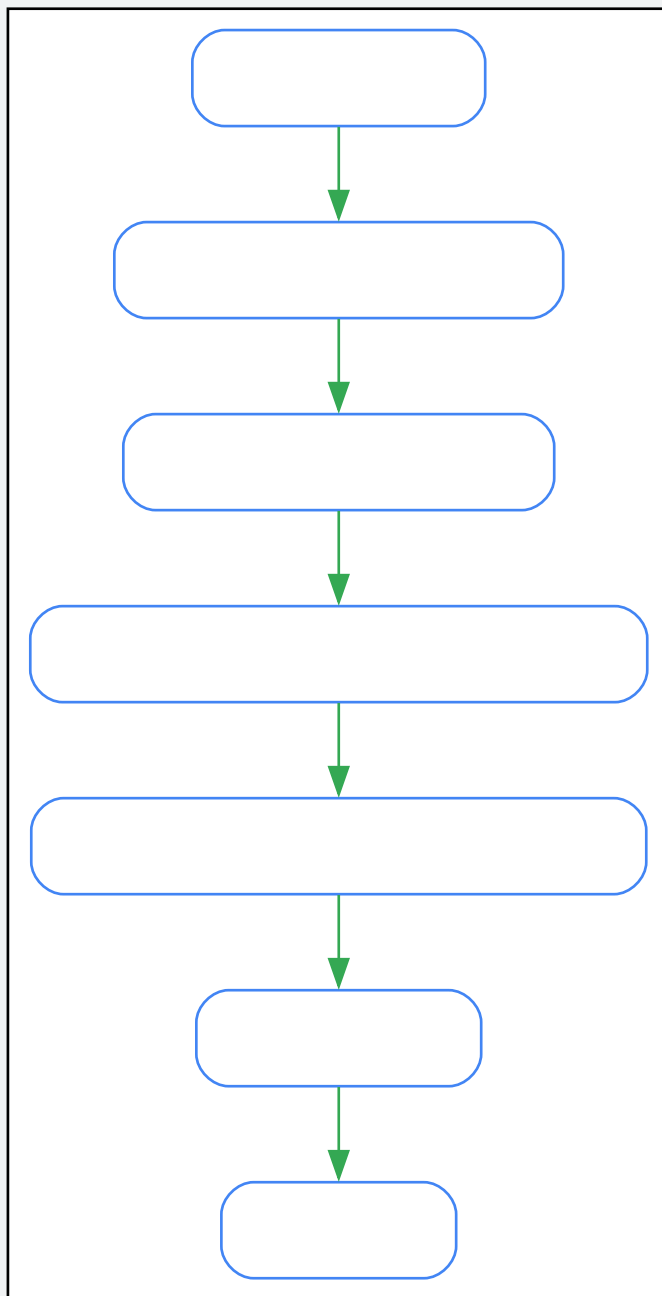
3. ^{13}C NMR Spectroscopy Acquisition:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on a Bruker instrument).
- Acquisition Parameters:
 - Spectral Width: Approximately 240 ppm.
 - Number of Scans: 1024 or more, as ^{13}C is a less sensitive nucleus.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time: Approximately 1-2 seconds.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the solvent signal (CDCl_3 at 77.16 ppm).

The following diagram illustrates a typical workflow for the characterization of an organic compound using NMR spectroscopy.

General Workflow for NMR Spectroscopic Analysis

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Caption: A logical workflow for the analysis of a chemical compound using NMR.

In conclusion, while the specific ^1H and ^{13}C NMR data for **6-bromo-3H-isobenzofuran-1-one** are not publicly documented, this guide provides the necessary protocols and theoretical framework to aid researchers in its characterization. The provided diagrams and tables serve as a valuable resource for the synthesis and analysis of this and related compounds.

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